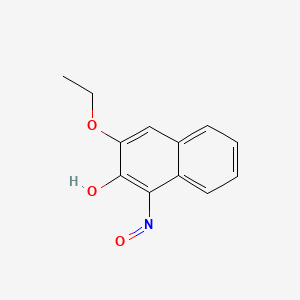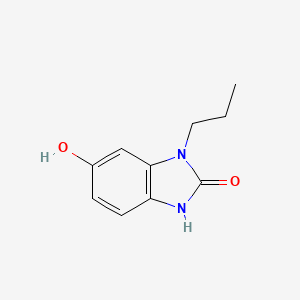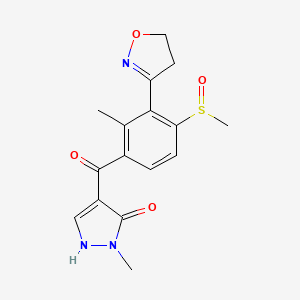
3-Hydroxy Carbamazepine beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Carbamazepine beta-D-Glucuronide is a metabolite of 3-Hydroxy Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to 3-Hydroxy Carbamazepine. This process enhances the solubility and excretion of the compound from the body.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves the glucuronidation of 3-Hydroxy Carbamazepine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 3-Hydroxy Carbamazepine. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently.
Analyse Chemischer Reaktionen
3-Hydroxy Carbamazepine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Carbamazepine beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and excretion of 3-Hydroxy Carbamazepine.
Biology: It is used in studies of drug metabolism and pharmacokinetics to understand how the body processes and eliminates 3-Hydroxy Carbamazepine.
Medicine: It is used in clinical research to monitor the levels of 3-Hydroxy Carbamazepine and its metabolites in patients undergoing treatment for trigeminal neuralgia.
Industry: It is used in the pharmaceutical industry to develop and optimize formulations of 3-Hydroxy Carbamazepine
Wirkmechanismus
The mechanism of action of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves its conversion back to 3-Hydroxy Carbamazepine, which then exerts its effects by inhibiting sodium channel firing. This inhibition reduces the polysynaptic nerve response and helps control seizure activity . The molecular targets and pathways involved include voltage-gated sodium channels and the limbic system .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy Carbamazepine beta-D-Glucuronide is unique compared to other similar compounds due to its specific glucuronide conjugation, which enhances its solubility and excretion. Similar compounds include:
Carbamazepine: The parent compound, used to treat seizures and trigeminal neuralgia.
Oxcarbazepine: A derivative of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine acetate: Another derivative with improved pharmacokinetic properties and fewer side effects
These compounds share similar therapeutic uses but differ in their metabolic pathways and pharmacokinetic profiles, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C21H20N2O8 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-13-4-2-1-3-10(13)5-6-11-7-8-12(9-14(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
NAXZOCXVDWEFKO-HBWRTXEVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


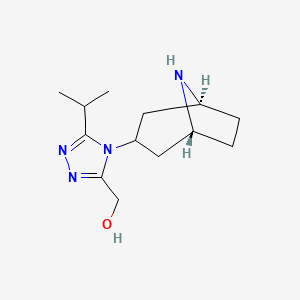
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

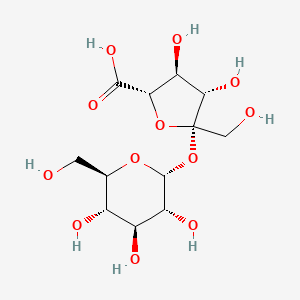
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
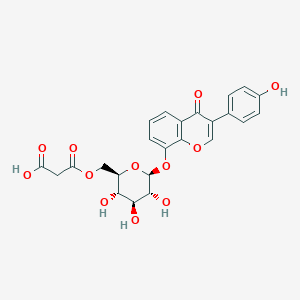
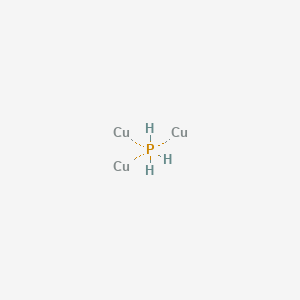
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
